Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-

Melting point Physical property Regioisomer differentiation

Medicinal chemistry programs often face regioisomeric contamination when using benzodioxane bromoketones. This 2-bromoacetyl-1,4-benzodioxane intermediate (CAS 1014-18-2) provides the exact 2-yl isomer, eliminating inactive 6- or 5-yl analogs. • Direct Hantzsch thiazole coupling for CDK9 inhibitors; based on a 70% bromination route. • Scalable recrystallization at 99 °C ensures consistent polymorph control. • Single-step ring-closure capability for DNA-encoded library synthesis.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 1014-18-2
Cat. No. B086923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-
CAS1014-18-2
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)CBr
InChIInChI=1S/C10H9BrO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2
InChIKeyXHYCSCBAALGUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (CAS 1014-18-2): A Key Intermediate for Kinase-Focused Library Synthesis


Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- (CAS 1014-18-2) is a brominated ketone (molecular formula C₁₀H₉BrO₃, MW 257.08) that serves as a critical synthetic intermediate in medicinal chemistry . Its primary utility arises from the electrophilic α-bromoketone group attached directly to the 2-position of the saturated 1,4-benzodioxane ring, enabling efficient nucleophilic substitution for the construction of thiazole-based cyclin-dependent kinase 9 (CDK9) inhibitors, Doxazosin-related antihypertensive analogs, and diverse kinase-targeted compound libraries .

Why 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone Cannot Be Directly Substituted by Its Regioisomers


Superficial regioisomers such as 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3) and the 5-yl analog (CAS 19815-97-5) share an identical molecular formula and bromoacetyl warhead, yet are not interchangeable with the 2-yl isomer in synthesis . The position of the acyl substituent dictates markedly different physical properties: the 2-yl isomer melts at 99 °C versus 115 °C for the 6-yl isomer, a ΔT of 16 °C that reflects distinct crystal packing and can influence purification and formulation . More critically, alkylation or amination at the 2-position generates products with topological vectors and conformational constraints fundamentally divergent from those derived from the 6- or 5-isomers, directly affecting the pharmacophoric geometry of the final inhibitors [1]. The synthesis of 2-substituted-1,4-benzodioxanes further leverages a ring-opening/ring-closure tautomerism unique to 2-acyl-1,4-benzodioxins, which cannot be replicated with the aromatic-ring-substituted 6- or 5-isomers [2].

Quantitative Differentiation of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- Against Closest Analogs


Melting Point Distinction: 99 °C vs. 115 °C for the 6-Yl Regioisomer

The target 2-yl isomer exhibits a melting point of 99 °C, compared to 115 °C reported for the 6-yl regioisomer (CAS 4629-54-3) . This 16 °C difference is reproducible across vendor certificates and reflects distinct crystal lattice energies, which can affect solubility in common organic solvents and ease of recrystallization during purification.

Melting point Physical property Regioisomer differentiation

Synthetic Yield Benchmarking: 70% Efficiency via Pyridinium Tribromide Bromination

Bromination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone using pyridinium tribromide in anhydrous DCM/MeOH at room temperature (24 h) yields the target α-bromoketone in 70% isolated yield . In contrast, analogous brominations of the 6-acetyl isomer under published conditions employing Br₂/Et₂O frequently result in inconsistent yields due to competing ring bromination on the activated aromatic ring, a side reaction not encountered with the 2-position acetyl group on the saturated ring .

Synthesis yield Bromination Process chemistry

Lipophilicity Differentiation: Experimental LogP = 1.79 vs. XLogP3 = 1.3 for the 6-Yl Isomer

The target 2-yl isomer has an experimentally measured LogP of 1.79 (CHEMSRC) . The 6-yl regioisomer, by comparison, has a predicted XLogP3 of 1.3 (PubChem) [1]. This ΔLogP of ~0.49 indicates that the 2-yl isomer is approximately 3-fold more lipophilic, a difference that can influence membrane permeability in cellular assays when the compound is used as a labeling reagent or when early ADME profiling is conducted on the derived products.

LogP Lipophilicity ADME prediction

Exclusive Utility in 2-Substituted-1,4-Benzodioxane Synthesis via Regiospecific Heterocyclic Alkylation

The 2-position bromoacetyl group is uniquely positioned to participate in intramolecular cyclizations that form 2-substituted-1,4-benzodioxane cores, a privileged scaffold in adrenergic and serotonergic drug discovery [1]. The synthesis of 1,4-benzodioxan-2-yl-ethyleneoxide derivatives starts directly from 2-(2-bromoacetyl)-1,4-benzodioxan (this compound) via NaBH₄ reduction, a transformation that the 6- or 5-isomers cannot undergo because their acyl substituent is located on the aromatic ring rather than the saturated dioxane ring . This structural exclusivity makes the 2-yl isomer an irreplaceable building block for programs targeting α₁-adrenoreceptor antagonists, 5-HT₁A agonists, and cyclin-dependent kinase inhibitors [2].

Heterocyclic synthesis Regiospecificity Medicinal chemistry

Procurement-Targeted Application Scenarios for 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone


Core Building Block for Cyclin-Dependent Kinase (CDK9) Inhibitor Lead Optimization

Medicinal chemistry teams optimizing thiazole-containing CDK9 inhibitors can employ this compound as the electrophilic coupling partner for Hantzsch-type thiazole synthesis, exploiting the 70% robust bromination yield to rapidly generate focused libraries. Its LogP of 1.79 contributes favorable passive permeability to the resulting kinase inhibitors, potentially enhancing intracellular target engagement .

Precursor for Doxazosin-Related α1-Adrenergic Antagonists

Process chemistry groups developing Doxazosin analogs for benign prostatic hyperplasia can use the 2-bromoacetyl-1,4-benzodioxane scaffold for direct amination with quinazoline amines, leveraging the 99 °C melting point advantage that facilitates kilogram-scale recrystallization and consistent polymorph control [1].

Anchor for DNA-Encoded Library (DEL) Synthesis of Privileged Benzodioxane Pharmacophores

DEL technology platforms seeking to install the 1,4-benzodioxane moiety onto DNA-conjugated amines can capitalize on the exclusive ability of this 2-yl isomer to undergo ring-closure after alkylation, generating the saturated benzodioxane core in a single synthetic operation—a transformation inaccessible with the 6- or 5-regioisomers [2].

Expedited Synthesis of 2-Alkoxy-2-aryl-1,4-benzodioxane CNS Agents

Neuroscience drug discovery programs pursuing 5-HT₁A agonists can use this intermediate to access the 2-alkoxy-2-aryl-1,4-benzodioxane scaffold directly, avoiding the multi-step protection/deprotection sequences required when starting from the aromatic-ring-substituted isomers. The higher LogP of the 2-yl scaffold aligns with CNS multiparameter optimization (MPO) guidelines for blood-brain barrier penetration [3].

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